molecular formula C10H18N2O B13275198 2-Methyl-1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol

2-Methyl-1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol

Cat. No.: B13275198
M. Wt: 182.26 g/mol
InChI Key: SADMPVCAJHTQNH-UHFFFAOYSA-N
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Description

2-Methyl-1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol is an organic compound that features a pyrrole ring, a secondary amine, and a tertiary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 2-amino-2-methylpropan-1-ol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The pyrrole ring can be hydrogenated under high pressure in the presence of a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 2-Methyl-1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-one.

    Reduction: Formation of 2-Methyl-1-{[(1-methyl-1H-pyrrolidin-2-yl)methyl]amino}propan-2-ol.

    Substitution: Formation of quaternary ammonium salts.

Scientific Research Applications

2-Methyl-1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of 2-Methyl-1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol.

    2-Amino-2-methylpropan-1-ol: Another precursor used in the synthesis.

    2-Methyl-1-{[(1-methyl-1H-pyrrolidin-2-yl)methyl]amino}propan-2-ol: A reduced form of the compound.

Uniqueness

This compound is unique due to its combination of a pyrrole ring, a secondary amine, and a tertiary alcohol. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

2-methyl-1-[(1-methylpyrrol-2-yl)methylamino]propan-2-ol

InChI

InChI=1S/C10H18N2O/c1-10(2,13)8-11-7-9-5-4-6-12(9)3/h4-6,11,13H,7-8H2,1-3H3

InChI Key

SADMPVCAJHTQNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CC=CN1C)O

Origin of Product

United States

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